molecular formula C6H7Cl3N4 B2793120 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride CAS No. 1864057-38-4

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B2793120
CAS No.: 1864057-38-4
M. Wt: 241.5
InChI Key: KRDZRWYXMJHKMR-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is a chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its structural properties make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including those related to enzyme inhibition and cell proliferation.

Medicine: The compound has been investigated for its medicinal properties, particularly in the context of anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness: 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is unique in its structural features and reactivity compared to similar compounds

Properties

IUPAC Name

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4.2ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;;/h2H,1H3,(H,8,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDZRWYXMJHKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=NC(=N1)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864057-38-4
Record name 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride
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